3-(3-Chloropropoxy)benzonitrile
Description
3-(3-Chloropropoxy)benzonitrile is an aromatic nitrile compound featuring a benzonitrile core substituted at the third position with a 3-chloropropoxy group. The molecular formula is inferred as C₁₀H₉ClN₂O₂ (based on structural analogs in and ), with a molecular weight of approximately 224.65 g/mol.
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
3-(3-chloropropoxy)benzonitrile |
InChI |
InChI=1S/C10H10ClNO/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 |
InChI Key |
GIXDBNKGYVVAHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropoxy)benzonitrile typically involves the reaction of 3-chloropropanol with benzonitrile in the presence of a base. The reaction proceeds through the formation of an ether linkage between the 3-chloropropyl group and the benzonitrile moiety. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst are effective.
Major Products Formed
Nucleophilic substitution: Formation of new ethers, amines, or thioethers.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of primary amines.
Scientific Research Applications
3-(3-Chloropropoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropoxy)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 3-(3-Chloropropoxy)benzonitrile and related compounds are summarized below:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Structural and Functional Insights
Substituent Effects on Reactivity and Bioactivity The 3-chloropropoxy group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methoxy in ). This property may improve membrane permeability in biological systems. Replacement of propoxy with cyclopropylmethoxy (as in Compound 26 vs. Nitro groups (e.g., in ) introduce strong electron-withdrawing effects, which can stabilize negative charges and alter metabolic stability compared to the target compound.
Synthetic Yields and Purity Compounds like 2-(3-Aminophenoxy)benzonitrile (3C) achieve 86% yield via nucleophilic substitution (K₂CO₃, DMF), suggesting that similar conditions may apply to the target compound.
Biological Interactions
- The trifluoromethyl group in 5FB () facilitates hydrogen bonding with ARG 372, a feature absent in the target compound. However, the chloro group in this compound may engage in hydrophobic interactions, akin to Compound 5’s activity against SARS-CoV-2 Mpro.
Spectroscopic Differentiation
- Analogs with heterocyclic substituents (e.g., oxadiazolyl in ) exhibit distinct NMR profiles compared to the target compound, highlighting the role of functional groups in spectroscopic identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
